molecular formula C6H7BrN2 B1265515 (4-Bromophenyl)hydrazine CAS No. 589-21-9

(4-Bromophenyl)hydrazine

Cat. No.: B1265515
CAS No.: 589-21-9
M. Wt: 187.04 g/mol
InChI Key: NRESDXFFSNBDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)hydrazine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of phenylhydrazine, where a bromine atom is substituted at the para position of the phenyl ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Bromophenyl)hydrazine typically involves the following steps:

Industrial Production Methods

In industrial settings, the preparation method involves similar steps but is optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromophenyl)hydrazine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator, depending on the specific target and pathway involved. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)hydrazine is unique due to the presence of the bromine atom, which enhances its reactivity and makes it suitable for specific synthetic applications. The bromine atom also influences the compound’s physical and chemical properties, making it distinct from other phenylhydrazine derivatives .

Properties

IUPAC Name

(4-bromophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRESDXFFSNBDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207631
Record name p-Bromophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

589-21-9
Record name (4-Bromophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Bromophenylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Bromophenyl)hydrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Bromophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromophenylhydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.765
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BROMOPHENYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D906VQ17M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a 1 L flask were added finely powdered p-bromoaniline (69 g, 0.4 mol), water (200 mL) and conc. HCl (100 mL, 1.2 mol). The mixture was cooled in an ice bath to less than 5° C. A solution of sodium nitrite (30 g, 0.43 mol) in water (90 mL) was added dropwise to the aniline suspension over approx. 1 h, while maintaining the temperature at less than 5° C. The mixture was stirred for a further 30 min and then was gravity filtered through a No. 1 paper into a chilled flask. The solution was added in small portions to a solution of 92% ammonium sulfite (118 g, 0.8 mol) in water (250 mL), which had been chilled to 0° C., at a rate such that the temperature remained at less than 5° C. (approx. 1 h). During the addition a yellow solid formed in the mixture. After the addition was completed, stirring was continued for 1 h at 0° C. and the mixture was then allowed to warm to rt. The solid was filtered off and the filtrate was treated with conc. HCl (120 mL). The solution was heated to reflux during which time a solid formed and then mostly dissolved. The hot solution was filtered and then allowed to cool to rt before chilling in a refrigerator overnight. The crystals were filtered off and were washed with 1 M HCl (60 mL). The solid was added to a mixture of DCM (1 L) and 1N sodium hydroxide (600 mL) and the suspension was shaken until the solid dissolved. The layers were separated and the aqueous phase was washed again with DCM (2×400 mL). The combined organic solutions were dried (MgSO4), filtered and the solvent was evaporated in vacuo to afford p-bromophenylhydrazine (50.3 g, 67%).
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
ammonium sulfite
Quantity
118 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromophenyl)hydrazine
Reactant of Route 2
Reactant of Route 2
(4-Bromophenyl)hydrazine
Reactant of Route 3
(4-Bromophenyl)hydrazine
Reactant of Route 4
Reactant of Route 4
(4-Bromophenyl)hydrazine
Reactant of Route 5
Reactant of Route 5
(4-Bromophenyl)hydrazine
Reactant of Route 6
(4-Bromophenyl)hydrazine
Customer
Q & A

Q1: What is the primary use of (4-Bromophenyl)hydrazine in current research?

A1: this compound is widely utilized as a reagent in synthesizing various organic compounds. In particular, it serves as a crucial starting material in the Fischer indole synthesis, a prominent method for creating indole derivatives. [, , , ]

Q2: Can you provide an example of this compound's role in the synthesis of a specific compound?

A2: Certainly. Researchers employed this compound in synthesizing [1,5′-3H2]naltrindole, a δ‐receptor‐selective opioid antagonist. [] They utilized a Fischer indole synthesis starting with this compound and 1-bromonaltrexone to create a brominated precursor, which was then further modified to achieve the desired labeled compound.

Q3: How does the bromine substituent on the phenyl ring influence the reactivity of this compound?

A3: While the provided research papers don't delve into the specific reactivity changes caused by the bromine substituent, it's important to note that halogens like bromine can impact the electronic properties of aromatic rings. This, in turn, can influence the reactivity of the attached functional group (in this case, the hydrazine moiety). Further investigation beyond the scope of these papers would be needed to elaborate on the specific effects on this compound.

Q4: What characterization techniques are typically used to confirm the synthesis of compounds derived from this compound?

A4: Researchers commonly employ a combination of techniques to confirm the identity and purity of synthesized compounds. The provided research papers showcase the use of:

  • Spectroscopy: UV, IR, 1H NMR, and 13C NMR spectroscopy are frequently used to analyze the structure and bonding of the synthesized molecules. [, , ]
  • Elemental analysis: This technique verifies the elemental composition of the synthesized compounds, ensuring they match the expected formula. [, ]

Q5: Are there any documented studies on the antimicrobial activity of compounds synthesized using this compound?

A5: Yes, there is at least one study that investigated the antimicrobial activity of a series of (E)-1-benzylidene-2-(4-bromophenyl)hydrazine compounds. Researchers used the Bayer-Kirby method to assess their effectiveness against various microorganisms. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.